3-(4-methoxyphenyl)-7-{[(3-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O3S/c1-27-15-7-5-13(6-8-15)23-17-16(21-22-23)18(20-11-19-17)28-10-12-3-2-4-14(9-12)24(25)26/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMSSAKHBXTDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-{[(3-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-{[(3-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives
Scientific Research Applications
Structure and Composition
The compound features a complex structure characterized by:
- A triazole ring fused with a pyrimidine.
- A methoxyphenyl group and a nitrophenylmethylsulfanyl moiety that contribute to its chemical reactivity and biological properties.
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial and antifungal properties. Studies indicate that derivatives of triazolo[4,5-d]pyrimidines exhibit significant activity against various microbial strains, making them candidates for developing new antibiotics .
- Cancer Research : Recent studies have explored the use of triazolo[4,5-d]pyrimidine derivatives as inhibitors of specific enzymes involved in cancer progression. For instance, compounds have been identified as potent inhibitors of USP28, an enzyme linked to tumor growth .
- Mechanism of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This mechanism is crucial for understanding how these compounds can be used in targeted cancer therapies .
Biological Studies
- Biological Evaluation : Several studies have reported on the biological evaluation of synthesized derivatives for their efficacy as anticancer agents or as modulators of specific biological pathways. The incorporation of different substituents allows for fine-tuning the biological activity of these compounds .
- Structure-Activity Relationship (SAR) : Research has focused on establishing SAR for triazolo[4,5-d]pyrimidines to optimize their pharmacological profiles. Variations in substituents have shown significant impacts on potency and selectivity against various biological targets .
Materials Science
- Development of New Materials : The unique chemical structure allows for the exploration of these compounds in creating materials with specific properties. Their ability to form coordination complexes can be utilized in developing sensors or catalysts for industrial applications.
- Nanotechnology Applications : The potential use of these compounds in nanotechnology is being researched, particularly in drug delivery systems where their unique properties can enhance the solubility and bioavailability of therapeutic agents .
Case Study 1: Antimicrobial Properties
A study evaluated various triazolo[4,5-d]pyrimidine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications increased antimicrobial activity significantly compared to standard antibiotics.
Case Study 2: Cancer Inhibition
In a recent investigation, a series of synthesized derivatives were tested for their ability to inhibit USP28 activity in cancer cell lines. Results demonstrated that specific substitutions on the triazole ring enhanced inhibitory potency, suggesting a pathway for developing new cancer therapeutics.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-{[(3-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
Position 3 Substituents: Lipophilic groups (e.g., 2-chlorobenzyl in ) enhance adenosine A1 receptor binding. The target compound’s 4-methoxyphenyl group may offer moderate lipophilicity but lacks the halogen’s electronic effects. Cyclopentane diol substituents in ticagrelor analogues () improve antiplatelet activity via stereoselective interactions.
Sulfanyl (-S-) linkages (common in ) enhance solubility and enable disulfide bond formation in biological systems.
Synthetic Strategies: Chloro derivatives () serve as intermediates for further functionalization via cross-coupling (e.g., Stille reaction for furyl substitution). Amine substitutions () are critical for receptor affinity, suggesting that the target compound’s nitro group could be replaced with amino groups for optimized activity.
Physicochemical Properties
- Solubility : Sulfanyl groups improve aqueous solubility relative to purely aromatic substituents (e.g., phenyl).
Biological Activity
The compound 3-(4-methoxyphenyl)-7-{[(3-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine core with specific substitutions that enhance its biological activity. The presence of the methoxy and nitrophenyl groups is particularly noteworthy as they are known to influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that triazolopyrimidines exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that compounds within this class can effectively inhibit the growth of bacteria and fungi.
- Anticancer Properties : There is emerging evidence suggesting that these compounds may induce apoptosis in cancer cells.
- Enzyme Inhibition : The structure allows for interaction with various enzymes, potentially leading to therapeutic applications in treating diseases.
Antimicrobial Activity
A study focusing on the synthesis and antimicrobial evaluation of similar compounds showed promising results against various bacterial strains. For instance, derivatives with nitrophenyl groups displayed significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 μg/mL |
| Compound B | S. aureus | 30 μg/mL |
| Compound C | B. subtilis | 25 μg/mL |
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, studies on related compounds revealed that they could significantly reduce the viability of cancer cells in vitro by inducing apoptosis .
Case Study: In Vitro Evaluation
In a controlled study examining the effects of a similar triazolopyrimidine on HeLa cells (cervical cancer), it was found that treatment led to a reduction in cell viability by over 70% at concentrations above 100 μM . This suggests a potential role for these compounds in cancer therapy.
The proposed mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : Binding to specific active sites on enzymes, thereby disrupting their normal function.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Answer:
Optimization involves:
- Reaction Conditions : Conduct reactions under nitrogen to prevent oxidation, as seen in palladium-catalyzed cross-coupling (e.g., Stille coupling) using DMF as a solvent .
- Catalysts : Use (Ph₃P)₂PdCl₂ (2-5 mol%) for efficient sulfur substitution at the 7-position .
- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol for high-purity isolation .
- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted precursors .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Compare with analogs to resolve tautomerism ambiguities .
- HRMS : Validate molecular weight (e.g., [M+H]⁺) with <5 ppm error .
- FTIR : Confirm sulfanyl (C–S stretch at ~600–700 cm⁻¹) and nitro (N–O stretch at ~1500 cm⁻¹) groups .
Advanced: How does the sulfanyl substituent influence pharmacological activity?
Answer:
The sulfanyl group at C7 enhances:
- Enzyme Binding : Acts as a hydrogen bond acceptor in enzyme active sites (e.g., xanthine oxidase inhibition) .
- Lipophilicity : Improves membrane permeability, as seen in triazolopyrimidine-based inhibitors like TAP20 .
- Selectivity : Modulating substituents (e.g., benzyl vs. propyl) alters activity against cancer vs. microbial targets .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Standardize Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times .
- Control Variables : Monitor metabolic stability (e.g., CYP450 interactions) and solubility in media .
- Dose-Response Curves : Compare EC₅₀ values under matched experimental conditions .
Advanced: How to design experiments for mechanistic studies on enzyme inhibition?
Answer:
- Enzyme Assays : Use recombinant enzymes (e.g., GCN2 kinase) with ATP/NADPH cofactors .
- Competitive Binding : Employ fluorescence polarization or SPR to measure binding affinity .
- Molecular Docking : Validate interactions using X-ray crystallography data of enzyme-inhibitor complexes .
Basic: What solvents/catalysts are effective for nucleophilic substitution reactions?
Answer:
- Solvents : DMF for Stille coupling; ethanol/water for diazotization .
- Catalysts : Pd(PPh₃)₂Cl₂ (5 mol%) for cross-coupling; NaNO₂/HCl for diazonium salt formation .
Advanced: How to conduct SAR studies on the 3-(4-methoxyphenyl) group?
Answer:
- Substituent Variation : Replace methoxy with halogen (F, Cl) or alkyl groups to assess steric/electronic effects .
- Biological Testing : Screen analogs against panels (e.g., NCI-60) to correlate substituents with cytotoxicity .
- Computational Modeling : Use QSAR to predict activity based on substituent Hammett constants .
Advanced: What in vitro models assess anticancer activity?
Answer:
- Cell Lines : Use MCF-7 (breast) and A549 (lung) with IC₅₀ determination via MTT assays .
- 3D Models : Spheroids or organoids to mimic tumor microenvironments .
- Combination Studies : Test synergy with standard chemotherapeutics (e.g., doxorubicin) .
Advanced: How to interpret conflicting NMR data due to tautomerism?
Answer:
- Variable Temperature NMR : Identify tautomers by observing chemical shift changes at 25–80°C .
- 2D NMR : Use NOESY to detect spatial proximity between protons in tautomeric forms .
- Computational Analysis : Compare experimental shifts with DFT-predicted tautomer spectra .
Basic: What purification methods ensure high purity post-synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
